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Introduction

Cellular invasion is a critical process in cancer metastasis, characterized by the degradation of
the extracellular matrix (ECM).[1] Matrix metalloproteinases (MMPs), particularly the
gelatinases MMP-2 and MMP-9, are key enzymes that break down ECM components like type
IV collagen, a major component of the basement membrane.[2][3] The cyclic peptide
CTTHWGFTLC is known to be an inhibitor of both MMP-2 and MMP-9.[4] By targeting these
gelatinases, CTTHWGFTLC can prevent the migration and invasion of tumor and endothelial
cells, making it a valuable tool for cancer research and a potential therapeutic agent.[4] This
application note provides a detailed protocol for utilizing the CTTHWGFTLC peptide in an in
situ gelatin degradation assay to quantify its inhibitory effects on cancer cell invasion.

Principle of the Assay

The in situ gelatin degradation assay is a well-established method to visualize and quantify the
proteolytic activity of invasive cells.[5][6] Cells are cultured on coverslips coated with a thin
layer of fluorescently labeled gelatin. Invasive cells form specialized protrusions called
invadopodia, which secrete MMPs to degrade the surrounding matrix.[1][5] This degradation
results in dark, non-fluorescent areas within the bright fluorescent gelatin layer.[5] The size of
these degraded areas directly correlates with the gelatinolytic activity of the cells. By treating
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cells with CTTHWGFTLC and comparing the degradation to untreated controls, researchers
can precisely quantify the peptide's inhibitory effect on MMP activity and cell invasion.

Experimental Protocols

Protocol 1: Preparation of Fluorescent Gelatin-Coated
Coverslips

This protocol details the steps for coating sterile glass coverslips with a fluorescent gelatin
matrix, ready for cell culture.

Materials:

e 18 mm round glass coverslips

o Sterile 12-well tissue culture plates

e Poly-L-lysine solution (50 pg/mL in sterile PBS)

o Glutaraldehyde solution (0.5% in sterile PBS)

o Oregon Green™ 488 conjugated gelatin (or other fluorescently labeled gelatin)
» Sterile Phosphate-Buffered Saline (PBS)

 Sterile deionized water

e 70% Ethanol

Procedure:

Place sterile 18 mm glass coverslips into the wells of a 12-well plate.

Add 1 mL of 50 pg/mL Poly-L-lysine solution to each well, ensuring coverslips are fully
submerged. Incubate for 20 minutes at room temperature.

Aspirate the Poly-L-lysine solution and wash the coverslips three times with sterile PBS.[5]

Add 1 mL of 0.5% glutaraldehyde solution to each well and incubate for 15 minutes.[6]
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o Aspirate the glutaraldehyde and wash the coverslips thoroughly three times with sterile PBS.

[5]

o Prepare the fluorescent gelatin solution (e.g., 0.1-0.2 mg/mL in sterile PBS).[5][7] On a sterile
surface like parafilm, place a 30-50 puL drop of the gelatin solution.[5]

» Using sterile forceps, carefully invert a prepared coverslip onto the gelatin drop and incubate
for 20 minutes at room temperature, protected from light.[5]

o Place the coverslips back into the 12-well plate, gelatin-side up.
o Gently wash the coverslips three times with sterile PBS.

e To quench any remaining glutaraldehyde, add 1 mL of sterile cell culture medium to each
well and incubate for at least 30 minutes at 37°C.[8]

e The coverslips are now ready for cell seeding. They can be used immediately or stored at
4°C in PBS for up to two weeks, protected from light.[6]

Protocol 2: In Situ Gelatin Degradation Assay with
CTTHWGFTLC

This protocol describes how to seed cells onto the prepared coverslips and treat them with
CTTHWGFTLC to assess its impact on gelatin degradation.

Materials:

Gelatin-coated coverslips in a 12-well plate

Invasive cancer cell line (e.g., MDA-MB-231 breast cancer cells)

Complete cell culture medium

Serum-free cell culture medium

CTTHWGFTLC peptide, stock solution (e.g., 1 mM in sterile water or DMSO)

Scrambled control peptide, stock solution (e.g., 1 mM)
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Vehicle control (e.qg., sterile water or DMSO)
Paraformaldehyde (4% in PBS) for cell fixation

DAPI or Hoechst stain for nuclear counterstaining

Procedure:

Aspirate the quenching medium from the wells containing the gelatin-coated coverslips.

Trypsinize and count the cells. Seed the cells onto the coverslips at a density of 2-5 x 104
cells per well in complete medium.

Allow cells to attach and spread for 4-6 hours in a 37°C, 5% CO: incubator.

Prepare treatment media. Dilute the CTTHWGFTLC peptide, scrambled peptide, and vehicle
control to their final desired concentrations (e.g., 1 uM, 10 puM, 100 uM) in serum-free or low-
serum medium.

Gently aspirate the medium from the wells and replace it with the prepared treatment media.

Incubate the cells for 12-24 hours to allow for gelatin degradation. The optimal time should
be determined empirically for the specific cell line.

After incubation, aspirate the medium and wash the cells twice with PBS.

Fix the cells by adding 1 mL of 4% paraformaldehyde to each well and incubating for 20-30
minutes at room temperature.[5]

Wash the cells three times with PBS.
Counterstain the cell nuclei by incubating with a DAPI or Hoechst solution for 5-10 minutes.
Wash the coverslips a final three times with PBS.

Using forceps, carefully mount the coverslips onto glass microscope slides using an anti-
fade mounting medium.
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Protocol 3: Image Acquisition and Quantification

This protocol outlines the process for capturing images and analyzing the data to determine the
extent of gelatin degradation.

Materials:

e Fluorescence microscope with appropriate filters (e.g., for DAPI and FITC/GFP).
e Image analysis software (e.g., ImageJ/Fiji).

Procedure:

» Using the fluorescence microscope, capture images from multiple random fields of view for
each experimental condition. Use the DAPI channel to focus on the cells and the FITC/GFP
channel to visualize the fluorescent gelatin matrix.

o Areas of gelatin degradation will appear as dark, non-fluorescent spots or "holes" in the
bright green gelatin layer.

» Quantification using ImageJ/Fiji: a. Open the image file of the gelatin channel. b. Convert the
image to 8-bit. c. Use the "Threshold" tool to create a binary image where the dark, degraded
areas are selected. d. Use the "Analyze Particles” function to measure the total area of
degradation in the image. e. Count the number of cells in the corresponding DAPI image for
the same field of view. f. Calculate the degradation per cell by dividing the total degradation
area by the number of cells.

o Repeat this process for all captured images and calculate the mean degradation area per
cell for each treatment condition.

o Perform statistical analysis (e.qg., t-test or ANOVA) to determine the significance of the
observed differences between the control and CTTHWGFTLC-treated groups.

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison
between experimental groups.
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Table 1: Effect of CTTHWGFTLC on Gelatin Degradation by MDA-MB-231 Cells

Mean
Treatment Concentration . Standard p-value (vs.
Degradation o ]
Group (M) Deviation Vehicle)
Area (pm?/cell)
Vehicle Control - 152.4 +251 -
Scrambled
) 100 148.9 +23.8 > 0.05
Peptide
CTTHWGFTLC 10 95.3 + 155 <0.05
CTTHWGFTLC 50 58.1 +9.7 <0.01
CTTHWGFTLC 100 25.6 +6.2 <0.001

Note: The data presented are hypothetical and for illustrative purposes only.

Visualizations

Hypothesized Signaling and Mechanism of Action

The CTTHWGFTLC peptide is proposed to inhibit gelatin degradation by directly targeting and
inhibiting secreted MMP-2 and MMP-9, key enzymes responsible for breaking down the gelatin
matrix. Prohibitins, which have been implicated in regulating signaling pathways like
Ras/Raf/MEK/ERK, may also play a role, although the primary mechanism for this specific
peptide is direct MMP inhibition.[4][9]
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Caption: Mechanism of CTTHWGFTLC-mediated inhibition of gelatin degradation.
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Experimental Workflow

The overall experimental process follows a logical sequence from substrate preparation to final
data analysis.
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Caption: Workflow for the in situ gelatin degradation assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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